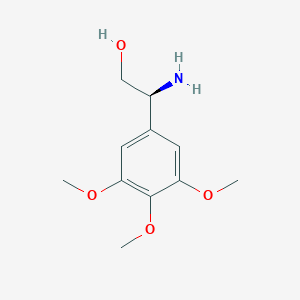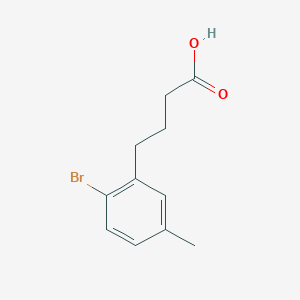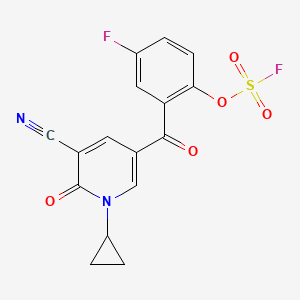
1-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-one is an organic compound with the chemical formula C8H5BrF3O. It is a colorless to pale yellow liquid, known for its significant application value in organic synthesis. This compound is commonly used as a fluorination reagent, catalyst, and intermediate in the synthesis of various drugs, dyes, and chemicals .
Métodos De Preparación
The synthesis of 1-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-one typically involves the reaction of acetophenone with bromine and hydrogen fluoride. The process begins with the addition of acetophenone to a reaction vessel, followed by the gradual addition of hydrogen fluoride and bromine. After the reaction is complete, the product is isolated and purified . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
1-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 1-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby modifying their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function, depending on the specific application .
Comparación Con Compuestos Similares
1-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:
3-Bromo-2-fluorophenylboronic acid: This compound is used in similar applications but has different reactivity due to the presence of a boronic acid group
2-Bromo-1-(4-fluorophenyl)ethanone: Another related compound with similar uses in organic synthesis but differing in the position of the fluorine atom.
3-Bromo-2,6-difluorophenylboronic acid: This compound has additional fluorine atoms, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various specialized applications.
Propiedades
Fórmula molecular |
C8H4BrF3O |
|---|---|
Peso molecular |
253.02 g/mol |
Nombre IUPAC |
1-(3-bromo-2-fluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H4BrF3O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,8H |
Clave InChI |
AFIIHPCAJJIZHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)F)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


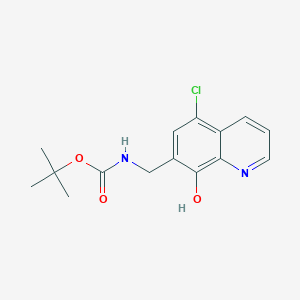
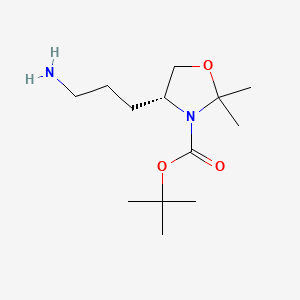
![2-[(3-Phenylpropyl)carbamoyl]phenylsulfurofluoridate](/img/structure/B13555402.png)
![(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B13555412.png)


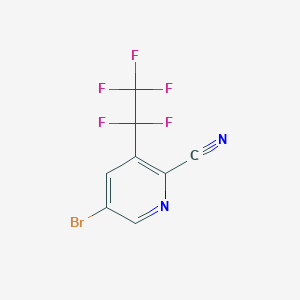


![2-(pyridin-3-yl)-N-[(3S)-1-[5-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrole-2-carbonyl]pyrrolidin-3-yl]acetamide](/img/structure/B13555433.png)
